3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7b-hydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione
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Overview
Description
3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7b-hydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione is a natural product found in Acremonium with data available.
Scientific Research Applications
Chemical Synthesis and Derivatives
The chemical structure of interest is closely related to pyrrolidine-2,4-diones (tetramic acids), which have been studied extensively for various synthetic applications. For instance, Mulholland, Foster, and Haydock (1972) described the synthesis of pyrrolidine-2,4-diones through heating of their derivatives, yielding compounds like 1- and 5-Methylpyrrolidine-2,4-diones and their anhydro-derivatives. These compounds and their derivatives have a wide range of applications in chemical synthesis, including the creation of complex molecular structures (Mulholland, Foster, & Haydock, 1972).
Organic Chemistry and Material Science
In the realm of organic chemistry and material science, the related compounds have been utilized in novel syntheses and for understanding the properties of unique molecular structures. For example, Lv, Zhang, Xie, and Zhao (2013) synthesized and characterized a series of novel pyrrolidine-2,5-dione derivatives, which are crucial in understanding molecular structures and reactions in organic chemistry (Lv, Zhang, Xie, & Zhao, 2013). Additionally, the reaction and annulation processes involving similar compounds have been studied to understand complex reaction mechanisms and create new chemical entities, as shown in the work of Meyer, Brannon, Merritt, and Seebach (1986) (Meyer, Brannon, Merritt, & Seebach, 1986).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic applications. For instance, Butler et al. (1987) synthesized a series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones and evaluated them for reversing electroconvulsive shock-induced amnesia in mice. This research opens avenues for exploring similar compounds in neuroscience and pharmacology (Butler et al., 1987).
properties
Product Name |
3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7b-hydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione |
---|---|
Molecular Formula |
C20H25NO5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
10-hydroxy-3-(2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl)-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione |
InChI |
InChI=1S/C20H25NO5/c1-10-6-7-11-4-2-3-5-12(11)14(10)16(22)15-17-20(25)13(19(24)26-17)8-9-21(20)18(15)23/h6-7,10-15,17,25H,2-5,8-9H2,1H3 |
InChI Key |
VUQSZZXQGQSRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2CCCCC2C1C(=O)C3C4C5(C(CCN5C3=O)C(=O)O4)O |
synonyms |
UCS 1025A UCS-1025A UCS1025A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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